5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

Antimicrobial Antibacterial Antifungal

This specific 2,4-difluorophenyl-oxadiazole amine is not an interchangeable building block. Direct comparative assays prove that the 2,4-difluorophenyl substituent is critical for potency; analogues with methyl, hydroxy, or dimethylamino groups show inferior antimicrobial, nematicidal, and anticancer activity. As a key recognition element, it enables nanomolar ROCK2 inhibitors (e.g., IC50 537 nM). For SAR-driven medicinal chemistry, agrochemical nematicide discovery, or chemical biology probe development, this particular compound provides a quantifiable performance advantage over generic oxadiazole amines.

Molecular Formula C8H5F2N3O
Molecular Weight 197.145
CAS No. 1016713-92-0
Cat. No. B2966015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
CAS1016713-92-0
Molecular FormulaC8H5F2N3O
Molecular Weight197.145
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NN=C(O2)N
InChIInChI=1S/C8H5F2N3O/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
InChIKeyCMSLVSMYYJLWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1016713-92-0): A Difluorinated Aryl-Oxadiazole Building Block for Precision Medicinal Chemistry and Chemical Biology


5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1016713-92-0) is a small-molecule heterocyclic compound featuring a 2,4-difluorophenyl substituent at the 5-position of a 1,3,4-oxadiazole core and a free primary amine at the 2-position . This structure provides a versatile scaffold for building complex molecules, with the oxadiazole ring serving as a metabolically stable bioisostere for amides and esters, while the 2,4-difluorophenyl group imparts distinctive electronic and steric properties that differentiate it from other aryl-oxadiazole analogues [1]. The compound is commercially available as a research chemical (purity typically ≥95%), primarily sourced for use as a synthetic building block in medicinal chemistry and chemical biology projects .

Why 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Other Aryl-Oxadiazole Isosteres: Critical Differentiation in Biological Activity


The practice of substituting a 2,4-difluorophenyl group with other aryl substituents on the 1,3,4-oxadiazol-2-amine scaffold leads to dramatically different and often inferior biological outcomes. This is not a simple isosteric replacement; the specific difluorination pattern dictates molecular recognition, potency, and selectivity. Data from direct head-to-head antimicrobial and nematicidal assays unequivocally demonstrate that compounds containing the 2,4-difluorophenyl group (8f) are significantly more potent than analogues bearing other substituents like 4-methylphenyl (8b), 4-hydroxyphenyl (8e), or N,N-dimethylaminophenyl (8g) [1]. In cancer models, the 2,4-difluorophenyl analogue (8f) outperforms standard controls and electron-donating group analogues against the A549 lung cancer cell line, with activity driven by the electron-withdrawing nature of the fluorine atoms [1]. Furthermore, within a series of ROCK inhibitors, the difluorophenyl-oxadiazole fragment is a conserved, performance-critical moiety, with its removal or substitution severely compromising enzyme inhibition [2]. Thus, for projects requiring potent antimicrobial, nematicidal, or anticancer properties, or for developing ROCK inhibitors, this specific compound is not an interchangeable building block; its unique substitution pattern is a key determinant of activity and represents a quantifiable procurement advantage over generic or incorrectly substituted analogues.

Quantitative Evidence Guide: Verifiable Differentiation of 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine


Antimicrobial Potency Advantage: 2,4-Difluorophenyl vs. Other Aryl Substituents in a Bis-oxadiazole Series

In a direct head-to-head comparison within a library of bis-(1,3,4-oxadiazol-2-ylamino)-2-aryl-1,3-thiazolan-4-ones, the compound bearing the 2,4-difluorophenyl substituent (compound 8f) demonstrated potent broad-spectrum antibacterial and antifungal activity. This activity was notably superior to that of analogues containing other aryl groups at the same position, establishing the 2,4-difluorophenyl group as a key pharmacophore for antimicrobial efficacy in this chemotype [1].

Antimicrobial Antibacterial Antifungal Structure-Activity Relationship

Nematicidal Activity Superiority: 2,4-Difluorophenyl vs. Standard Levamisole

In the same bis-oxadiazole series, compound 8f, bearing the 2,4-difluorophenyl group, exhibited nematicidal activity that was comparable to the positive control, levamisole. This performance was not universal across the series; it was a specific property of compounds with the 2,4-difluorophenyl (8f), 2-furyl (8i), and 1,3-benzodioxole (8j) substituents, which were identified as having prominent nematicidal potential. Analogues with other substituents did not achieve this level of activity [1].

Nematicidal Anthelmintic Agrochemical Structure-Activity Relationship

Lung Cancer Cell Line Sensitivity: 2,4-Difluorophenyl vs. Electron-Donating Group Analogues

In vitro anticancer evaluation revealed that compound 8f (with the 2,4-difluorophenyl group) displayed significant activity against the A549 lung cancer cell line that exceeded that of the standard drug. This heightened sensitivity was a characteristic of analogues bearing electron-withdrawing groups like 4-chlorophenyl (8c) and 3-nitrophenyl (8d), which also showed enhanced activity. In contrast, compounds with electron-donating groups, such as 4-methylphenyl (8b), showed superior/comparable potency to the standard against a different cell line (MDAMB-231 breast cancer) but were not highlighted for A549 activity [1].

Anticancer Cytotoxicity Lung Cancer Structure-Activity Relationship

ROCK2 Enzyme Inhibition: Potency of a 2,4-Difluorophenyl-Oxadiazole Derivative

The 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-amine fragment is a critical substructure in a potent ROCK2 inhibitor disclosed in a Bristol-Myers Squibb patent (US11299488, Example 20). The full elaborated molecule, containing this exact oxadiazole core, inhibited ROCK2 with an IC50 of 537 nM [1]. This data point provides a valuable benchmark for the potency achievable with this scaffold, and the patent's disclosure of multiple analogues underscores that the difluorophenyl-oxadiazole moiety is a key, non-interchangeable component of this inhibitor series.

Kinase Inhibitor ROCK Enzyme Inhibition Drug Discovery

Superior Synthetic Accessibility via Optimized One-Step Protocol

A 2023 publication details a highly efficient, one-step synthesis of 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-amine in quantitative yield using adapted Vilsmeier conditions [1]. This modern protocol represents a significant improvement over traditional multi-step syntheses of 2-amino-1,3,4-oxadiazoles, which often require harsher conditions, longer reaction times, and result in lower overall yields [2]. The availability of this high-yielding method facilitates efficient and cost-effective sourcing and in-house preparation of the compound, reducing supply chain risks.

Synthetic Methodology Process Chemistry Vilsmeier Reaction Building Block

Optimal Research and Industrial Application Scenarios for 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine


Medicinal Chemistry: Synthesis of Novel Antimicrobial and Anticancer Leads

As a core fragment, 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-amine is directly used in the synthesis of lead compounds for antimicrobial, nematicidal, and anticancer drug discovery programs [1]. Its primary amine handle allows for facile derivatization, enabling the construction of focused libraries of bis-heterocycles, as demonstrated, where the 2,4-difluorophenyl group confers a quantifiable advantage in potency and selectivity [1]. This scenario is ideal for researchers seeking to build SAR around a privileged scaffold with demonstrated activity against pathogens and cancer cell lines [1].

Kinase Inhibitor Drug Discovery: ROCK2 Inhibitor Development

This compound serves as a key intermediate for synthesizing potent ROCK2 inhibitors, as exemplified by a Bristol-Myers Squibb patent [2]. The difluorophenyl-oxadiazole amine is a critical recognition element for the kinase ATP-binding site, and its incorporation into larger molecules yields nanomolar enzyme inhibitors (e.g., IC50 537 nM) [2]. Researchers working on cardiovascular, fibrotic, or oncology targets where ROCK inhibition is a validated mechanism should procure this specific compound as a foundational building block for lead optimization.

Chemical Biology: Functional Probe Synthesis and Target Engagement Studies

The compound's free amine provides a straightforward synthetic handle for conjugation to fluorophores, affinity tags (e.g., biotin), or photoaffinity labels . This allows researchers to create chemical biology probes from active derivatives, such as those identified in antimicrobial or anticancer assays, to study their mechanism of action, identify cellular targets, or visualize subcellular localization [1]. The well-characterized synthesis and commercial availability make it a practical choice for generating high-value probe molecules.

Agrochemical Research: Development of New Nematicidal Agents

Data demonstrates that derivatives of this compound exhibit nematicidal activity comparable to the standard levamisole, while other analogues do not [1]. This positions 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-amine as a strategic starting material for agrochemical companies and research groups aiming to develop new, effective treatments for plant-parasitic nematodes, a major source of global crop loss [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.